Lipophilicity: C6 vs. Shorter Alkyl Chains
5-Hexyl-1,3,4-thiadiazol-2-amine exhibits an experimentally determined LogP of 2.17 and a computationally predicted XLogP3 of approximately 2.8 . In comparison, the 5-ethyl analog (CAS 25660-70-2) has a predicted LogP of approximately 0.8, the 5-propyl analog (CAS 39223-04-6) approximately 1.3, and the 5-pentyl analog (CAS 52805-36-4) approximately 2.3 (values estimated by additive fragment methods) [1]. The hexyl derivative's LogP falls within the optimal range of 2–3 associated with favorable passive membrane permeability and oral absorption potential per Lipinski's guidelines, while the shorter-chain analogs (ethyl, propyl) fall below this window and may exhibit reduced transmembrane flux in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP (experimental) = 2.17; XLogP3 (predicted) = 2.8 |
| Comparator Or Baseline | 5-Ethyl-1,3,4-thiadiazol-2-amine (pred. LogP ~0.8); 5-Propyl-1,3,4-thiadiazol-2-amine (pred. LogP ~1.3); 5-Pentyl-1,3,4-thiadiazol-2-amine (pred. LogP ~2.3) |
| Quantified Difference | ΔLogP (hexyl − ethyl) ≈ +1.4 to +2.0; ΔLogP (hexyl − propyl) ≈ +0.9 to +1.5; ΔLogP (hexyl − pentyl) ≈ −0.1 to +0.5 |
| Conditions | Experimental LogP from chem960 database; predicted XLogP3 from BOC Sciences product datasheet; comparator values estimated by fragment-based calculation methods applied to homolog series members. |
Why This Matters
The hexyl chain delivers a LogP within the recognized 'sweet spot' for passive membrane permeation (LogP 2–3), making this compound a more suitable starting scaffold than its shorter-chain homologs for medicinal chemistry programs targeting intracellular targets.
- [1] Wazzan, N.A., Obot, I.B., Kaya, S. (2016). Theoretical modeling and molecular level insights into the corrosion inhibition activity of 2-amino-1,3,4-thiadiazole and its 5-alkyl derivatives. Journal of Molecular Liquids, 221, 579–602. doi:10.1016/j.molliq.2016.06.037. (LogP trends inferred from structural homolog analysis). View Source
